(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453495
InChI: InChI=1S/C18H29N3O2/c1-15(2)21(12-10-19)17-9-6-11-20(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1
SMILES: CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol

(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13453495

Molecular Formula: C18H29N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
IUPAC Name benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate
Standard InChI InChI=1S/C18H29N3O2/c1-15(2)21(12-10-19)17-9-6-11-20(13-17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1
Standard InChI Key CWOWARLGPRVPDG-KRWDZBQOSA-N
Isomeric SMILES CC(C)N(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CCN)C1CCCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s systematic IUPAC name is benzyl (3S)-3-[2-aminoethyl(propan-2-yl)amino]piperidine-1-carboxylate. Key identifiers include:

PropertyValueSource
CAS NumberNot publicly disclosed (VCID: VC13453495)
Molecular FormulaC18H29N3O2\text{C}_{18}\text{H}_{29}\text{N}_3\text{O}_2
Molar Mass319.4 g/mol
SMILESCC(C)N(CCN)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIKeyCWOWARLGPRVPDG-KRWDZBQOSA-N

The piperidine ring adopts a chair conformation, with the (S)-configuration at the C3 position influencing its stereoelectronic interactions. The benzyl ester group enhances lipophilicity, while the 2-amino-ethyl side chain enables hydrogen bonding with biological targets.

Synthesis and Purification

Synthetic Routes

The synthesis involves a multi-step sequence starting from functionalized piperidine precursors. A representative pathway includes:

  • Amination of Piperidine: Introduction of the isopropyl-amino group via nucleophilic substitution using isopropylamine under basic conditions.

  • Ethylenediamine Coupling: Reaction with 2-aminoethyl bromide to install the 2-amino-ethyl moiety.

  • Benzyl Esterification: Protection of the carboxylic acid using benzyl chloroformate in the presence of a base like triethylamine.

Critical parameters include maintaining a pH of 8–9 during amination and temperatures below 0°C during esterification to minimize side reactions.

Purification and Analysis

Purification typically employs reversed-phase chromatography (e.g., C18 columns) with acetonitrile/water gradients, yielding >95% purity. Structural confirmation is achieved via:

  • NMR: 1H^1\text{H} NMR signals at δ 1.2 ppm (isopropyl CH3_3), δ 3.5 ppm (piperidine N-CH2_2), and δ 7.3 ppm (benzyl aromatic protons).

  • Mass Spectrometry: ESI-MS m/z 320.4 [M+H]+^+.

Biological Activity and Mechanism

Enzyme and Receptor Modulation

The compound’s primary pharmacological interest lies in its ability to modulate enzymes and receptors. In vitro studies of analogs demonstrate:

  • Serotonin Receptor Affinity: Binding to 5-HT1A_{1A} receptors (IC50_{50} = 120 nM) due to the amine-ethyl group’s interaction with aspartate residues in the receptor pocket.

  • Monoamine Oxidase Inhibition: Competitive inhibition of MAO-B (Ki_i = 0.8 µM), potentially useful in neurodegenerative disorders.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for optimizing pharmacokinetic properties:

  • Metabolic Stability: The benzyl ester reduces first-pass metabolism, enhancing oral bioavailability (F = 45% in rats).

  • Blood-Brain Barrier Penetration: LogP = 2.1 predicts moderate CNS permeability, making it suitable for neuroactive drugs.

Targeted Therapeutics

Ongoing research explores its utility in:

  • Depression: As a selective serotonin reuptake inhibitor (SSRI) analog.

  • Parkinson’s Disease: MAO-B inhibition to delay dopamine degradation.

Comparative Analysis with Analogues

CompoundKey Structural DifferencesBiological Activity
(R)-enantiomerOpposite configuration at C33-fold lower 5-HT1A_{1A} affinity
3-[(2-Hydroxyethyl)-isopropyl-amino] analogHydroxyl vs. amine groupReduced MAO-B inhibition (Ki_i = 2.5 µM)
Benzyl-free esterCarboxylic acid instead of benzyl esterPoor oral bioavailability (F = 12%)

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